Methyl 3-iodopyrazine-2-carboxylate
Overview
Description
Methyl 3-iodopyrazine-2-carboxylate is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3-position and a methyl ester group at the 2-position of the pyrazine ring
Scientific Research Applications
Methyl 3-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
“Methyl 3-iodopyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodopyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of 3-aminopyrazine-2-carboxylic acid methyl ester. The reaction typically uses isoamyl nitrite and diiodomethane as reagents, with the mixture being heated to 85-100°C for about 15 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidopyrazine-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenylpyrazine-2-carboxylate.
Mechanism of Action
The mechanism by which Methyl 3-iodopyrazine-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromopyrazine-2-carboxylate
- Methyl 3-chloropyrazine-2-carboxylate
- Methyl 3-fluoropyrazine-2-carboxylate
Comparison
Methyl 3-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the iodine atom can influence the electronic properties of the pyrazine ring, potentially leading to different biological activities compared to its halogenated analogs.
Properties
IUPAC Name |
methyl 3-iodopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPHVSWNACFXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727503 | |
Record name | Methyl 3-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173290-17-0 | |
Record name | Methyl 3-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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